CGP 36742

Description

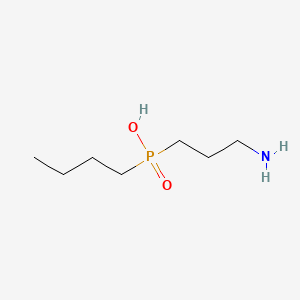

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-aminopropyl(butyl)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18NO2P/c1-2-3-6-11(9,10)7-4-5-8/h2-8H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNMDRQRSGKZCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCP(=O)(CCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18NO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10154063 | |

| Record name | (3-aminopropyl)(n-butyl)phosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10154063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123690-78-8 | |

| Record name | (3-Aminopropyl)(n-butyl)phosphinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123690-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Aminopropyl)(n-butyl)phosphinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123690788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SGS-742 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05010 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (3-aminopropyl)(n-butyl)phosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10154063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 123690-78-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SGS-742 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GBZ5UC0RME | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Cgp 36742: a Gaba B Receptor Antagonist

Historical Context of GABA_B Receptor Antagonist Development

The journey to develop selective GABA_B receptor antagonists began after the identification of the GABA_B receptor itself. Early research led to the synthesis of the first selective antagonists, which were analogues of the GABA_B agonist baclofen. Among these were phaclofen (B54434) and saclofen. nih.gov While instrumental in early research for characterizing GABA_B receptor function, the utility of these first-generation antagonists was limited by their low potency and inability to cross the blood-brain barrier. researchgate.net

This limitation spurred the development of a new wave of antagonists. This compound emerged from this research as one of the first antagonists capable of penetrating the blood-brain barrier following peripheral administration. nih.gov This property, along with its oral activity, represented a significant advancement, enabling a broader range of in vivo studies into the physiological roles of GABA_B receptors. nih.govnih.gov Alongside this compound, other brain-penetrant antagonists such as CGP 35348, CGP 46381, and CGP 51176 were also developed, further expanding the toolkit for neuroscientists. nih.gov

Pharmacological Characterization of this compound

The pharmacological profile of this compound is defined by its specific interaction with GABA_B receptors.

This compound acts as a competitive antagonist at the GABA_B receptor. medchemexpress.comnih.gov Its binding affinity has been determined through various studies, which report a consistent, albeit relatively moderate, potency. The inhibition constant (IC50) for this compound at the GABA_B receptor is consistently reported in the micromolar range.

| Parameter | Value | Reference |

|---|---|---|

| IC50 | 32 µM | nih.govnih.gov |

| IC50 | 36 µM | medchemexpress.com |

This moderate affinity is a key feature of its pharmacological profile. Despite this, the compound has been shown to produce significant physiological effects in vivo. nih.gov

GABA_B receptors are heterodimers, composed of two distinct subunits: GABA_B1 and GABA_B2. nih.gov Furthermore, the GABA_B1 subunit has two major isoforms, GABA_B1a and GABA_B1b. nih.gov These subunits can combine to form different receptor subtypes, which may have distinct localizations and functions within the nervous system. For instance, studies on knockout mice suggest that GABA_B1a and GABA_B1b containing receptors may play different roles in behavior and stress response. researchgate.net

Neurochemical and Electrophysiological Mechanisms of Cgp 36742 Action

Modulation of Neurotransmitter Release Dynamics

CGP 36742, by acting as a GABA-B receptor antagonist, directly impacts the release of various neurotransmitters. Presynaptic GABA-B receptors typically inhibit neurotransmitter release; therefore, their blockade by this compound leads to an enhancement of neurotransmitter outflow.

The antagonism of GABA-B receptors by this compound has been shown to facilitate the release of key excitatory amino acid neurotransmitters. This effect is a cornerstone of its neurochemical profile.

In the hippocampus, a brain region crucial for learning and memory, this compound has been demonstrated to increase the basal release of glutamate (B1630785). mdpi.com A study involving simultaneous measurement of radiolabeled glutamate ([14C]Glu) and GABA ([3H]GABA) from rat hippocampal synaptosomes showed that this compound application led to an increase in the basal release of both neurotransmitters. mdpi.com This suggests that by blocking the inhibitory influence of presynaptic GABA-B receptors on glutamatergic terminals, this compound facilitates glutamate release.

Detailed research findings on the specific modulation of glutamate release by this compound in thalamic regions are not extensively available in the current body of scientific literature.

| Brain Region | Experimental Model | Measurement | Effect of this compound |

|---|---|---|---|

| Hippocampus | Rat Synaptosomes | Basal [14C]Glu Release | Increase |

While some literature suggests that GABA-B receptor antagonists can generally enhance the release of excitatory amino acids, including aspartate, specific studies detailing the direct modulation of aspartate release by this compound are limited. The blockade of presynaptic GABA-B heteroreceptors located on terminals that release aspartate is the proposed mechanism for this effect. However, dedicated research focusing solely on this compound and its impact on aspartate release dynamics is not prominently featured in available scientific reports.

In addition to its effects on excitatory neurotransmitters, this compound also influences the release of inhibitory amino acids, further highlighting its complex role in modulating synaptic transmission.

There is a lack of specific scientific studies investigating the direct effects of this compound on the release of the inhibitory neurotransmitter glycine (B1666218). Consequently, the modulation of glycine release by this particular GABA-B receptor antagonist remains an area that requires further research.

This compound has been shown to increase the basal release of GABA in the hippocampus. mdpi.com In the same study that demonstrated increased glutamate release, the application of this compound to rat hippocampal synaptosomes also resulted in an elevated basal release of [3H]GABA. mdpi.com This effect is attributed to the blockade of presynaptic GABA-B autoreceptors. These autoreceptors, when activated by GABA in the synaptic cleft, typically inhibit further GABA release. By antagonizing these receptors, this compound removes this inhibitory feedback loop, leading to an increased outflow of GABA.

| Brain Region | Experimental Model | Measurement | Effect of this compound |

|---|---|---|---|

| Hippocampus | Rat Synaptosomes | Basal [3H]GABA Release | Increase |

Neuropeptide Release Augmentation: Somatostatin (B550006) Pathways

This compound has been shown to significantly influence the release of the neuropeptide somatostatin, a key modulator of neurotransmission and neuronal excitability. This interaction is a critical aspect of its pharmacological profile.

Research has demonstrated that this compound directly increases the extracellular levels of somatostatin in the hippocampus. In vivo studies using high-pressure liquid chromatography coupled with electrospray mass spectrometry in anesthetized rats revealed a two-fold increase in hippocampal somatostatin levels following the application of this compound elte.hunih.gov. In vitro experiments on hippocampal slices further corroborated these findings, showing that this compound at concentrations as low as 1 μM enhances the release of somatostatin-like immunoreactivity (SRIF-LI) when the slices are exposed to N-methyl-d-aspartate (NMDA) medchemexpress.comnih.gov. This suggests that the blockade of GABAB receptors by this compound leads to a disinhibition of somatostatin-releasing terminals nih.gov. The compound potently antagonizes the inhibition of somatostatin release produced by the GABAB agonist (-)baclofen in rat neocortex synaptosomes, with an IC50 of 0.14 microM nih.gov. This effect is highly selective, as the compound does not significantly affect the release of other neurotransmitters like GABA, glutamate, or cholecystokinin at concentrations up to 100 microM nih.gov.

| Neurotransmitter | Effect of this compound | Experimental Model | Key Finding |

|---|---|---|---|

| Somatostatin | Increased Release | Rat Hippocampus (in vivo & in vitro) | Two-fold increase in extracellular levels elte.hunih.gov. |

| Somatostatin-Like Immunoreactivity (SRIF-LI) | Increased Release | Rat Hippocampal Slices (with NMDA) | Enhanced release at 1 μM concentration medchemexpress.comnih.gov. |

| GABA | No significant effect on (-)baclofen-inhibited release | Rat Neocortex Synaptosomes | Insensitive to this compound up to 100 microM nih.gov. |

| Glutamate | No significant effect on (-)baclofen-inhibited release | Rat Neocortex Synaptosomes | Insensitive to this compound up to 100 microM nih.gov. |

| Cholecystokinin | No significant effect on (-)baclofen-inhibited release | Rat Neocortex Synaptosomes | Insensitive to this compound up to 100 microM nih.gov. |

The relationship between GABAB and somatostatin receptors is intricate, involving a functional "cross-talk" that is modulated by this compound. Studies suggest both pre- and postsynaptic interactions between these two receptor systems in the hippocampus elte.hunih.gov. Presynaptically, the blockade of GABAB receptors by this compound enhances somatostatin release elte.hunih.gov. In turn, somatostatin can modulate the release of other neurotransmitters. For instance, somatostatin has been found to decrease the basal release of GABA elte.hu.

Postsynaptically, this compound has been observed to increase the effect of somatostatin on CA1 pyramidal cells in hippocampal slices elte.hunih.gov. This potentiation of somatostatin's postsynaptic action suggests an allosteric sensitization of somatostatin receptors by this compound or an indirect disinhibitory mechanism elte.hu. This functional interplay indicates that the cognitive-enhancing properties of this compound may be, at least in part, attributable to its ability to modulate the somatostatinergic system through its interaction with GABAB receptors elte.hunih.gov.

Impact on Synaptic Transmission and Neuronal Excitability

A hallmark of GABAB receptor activation is the generation of a slow, long-lasting inhibitory postsynaptic potential (IPSP), often referred to as the late IPSP. This compound effectively blocks this late IPSP in CA1 pyramidal neurons of the hippocampus medchemexpress.comdrugbank.comnih.gov. This action removes a significant source of long-lasting inhibition, thereby increasing the excitability of these neurons. The blockade of the late IPSP is a direct consequence of preventing GABA from activating postsynaptic GABAB receptors, which are coupled to inwardly rectifying potassium channels nih.govscience.gov.

Paired-pulse inhibition is a form of short-term synaptic plasticity where the response to a second stimulus is reduced when it closely follows a preceding stimulus. The later phases of this inhibition (at latencies > 100 ms) are mediated by GABAB receptors. This compound has been shown to dose-dependently attenuate this late paired-pulse inhibition in the CA1 region of the hippocampus, both in vitro and in vivo medchemexpress.comdrugbank.comnih.govbiomol.com. This effect is consistent with the blockade of presynaptic GABAB autoreceptors, which normally act to reduce neurotransmitter release upon repeated stimulation.

| Electrophysiological Phenomenon | Effect of this compound | Neuronal Population | Underlying Mechanism |

|---|---|---|---|

| Late Inhibitory Postsynaptic Potential (IPSP) | Blockade | CA1 Pyramidal Neurons | Antagonism of postsynaptic GABAB receptors medchemexpress.comdrugbank.comnih.gov. |

| Paired-Pulse Inhibition (late phase) | Attenuation | CA1 Pyramidal Neurons | Blockade of presynaptic GABAB autoreceptors medchemexpress.comdrugbank.comnih.govbiomol.com. |

Mechanisms Underlying Synaptic Plasticity Enhancement

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis for memory formation. This compound enhances this process by antagonizing GABA-B receptors, which are metabotropic receptors that mediate slow and prolonged inhibitory signals in the brain. By blocking these receptors, this compound effectively reduces inhibitory tone, thereby creating a more favorable environment for the induction of synaptic strengthening.

Long-Term Potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity and is a key cellular mechanism underlying learning and memory nih.govyoutube.comkhanacademy.org. Research has demonstrated that this compound facilitates the formation of long-term memory, an effect that is believed to be mediated through the enhancement of LTP induction nih.gov.

The primary mechanism involves the blockade of GABA-B receptors on both presynaptic and postsynaptic terminals.

Postsynaptic Action : Postsynaptic GABA-B receptors are linked to inwardly rectifying potassium channels nih.gov. Their activation leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential. By antagonizing these receptors, this compound reduces this hyperpolarizing current. This disinhibition allows for a greater depolarization in response to excitatory signals at glutamatergic synapses, a critical step for activating NMDA receptors, which are key players in LTP induction nih.gov.

Presynaptic Action : Presynaptic GABA-B receptors act as autoreceptors to inhibit the release of GABA and as heteroreceptors to inhibit the release of other neurotransmitters, including glutamate nih.gov. While blocking presynaptic autoreceptors could potentially increase GABA release and counteract LTP, the dominant effect of GABA-B antagonists in facilitating LTP appears to be the reduction of postsynaptic inhibition nih.gov.

Furthermore, studies have shown that this compound enhances the release of the neuropeptide somatostatin in the hippocampus. This compound can increase the postsynaptic effects of somatostatin on CA1 pyramidal cells, suggesting a functional interaction between GABA-B and somatostatin receptor systems that may contribute to the modulation of synaptic plasticity nih.gov.

| Study Focus | Model/System | Key Finding | Implication for LTP |

|---|---|---|---|

| Long-Term Memory Formation | Mice (In vivo) | A single post-trial administration of this compound resulted in memory-enhancing effects detectable for at least 4 months. nih.gov | Suggests facilitation of the consolidation phase of memory, which is dependent on LTP. |

| Somatostatin Release | Rat Hippocampus (In vivo and In vitro) | This compound increased the extracellular levels and basal release of somatostatin. nih.gov | Modulation of somatostatin signaling can influence neuronal excitability and synaptic function, thereby affecting LTP. |

| Learned Helplessness | Rats (In vivo) | This compound improved escape failures in a learned helplessness paradigm, an effect attenuated by the GABA-B agonist baclofen (B1667701). bohrium.com | Demonstrates the compound's ability to modify learned behaviors, a process underpinned by synaptic plasticity mechanisms like LTP. |

The transcription factor CREB (cAMP response element-binding protein) is a critical molecular switch in the conversion of short-term memory into long-term memory. This process requires the synthesis of new proteins and is initiated by signaling pathways that control gene transcription via CREB johnshopkins.edunih.gov.

Research indicates that the cognitive-enhancing effects of this compound are linked to its ability to modulate the binding of proteins to the cAMP response element (CRE) in the hippocampus johnshopkins.edunih.gov. Specifically, acute administration of this compound (also referred to as SGS742 in some studies) was found to reduce the total binding of nuclear proteins to CRE in the hippocampus of rats johnshopkins.edunih.govresearchgate.net.

Crucially, a significant portion of this basal CRE-binding activity was identified as being associated with CREB2 (also known as ATF4), a transcription factor that acts as a memory suppressor johnshopkins.edunih.govbioworld.com. By inhibiting the activity or expression of memory suppressors like CREB2, long-term memory can be improved johnshopkins.edunih.gov. Therefore, the mechanism of this compound involves reducing the inhibitory influence of CREB2 on gene transcription necessary for memory consolidation. This action provides a pharmacological parallel to genetic approaches that augment long-term memory by reducing CREB2 activity johnshopkins.edunih.gov.

| Parameter | Observation | Underlying Mechanism | Functional Outcome |

|---|---|---|---|

| Total CRE-Binding Activity | Reduced following acute in vivo administration of SGS742. johnshopkins.edunih.gov | Antagonism of GABA-B receptors leads to downstream modulation of nuclear signaling pathways. | Facilitation of gene transcription required for memory storage. |

| CREB2 (ATF4) Contribution | A large proportion of basal CRE-binding activity was immunoneutralized with CREB2 antibodies. johnshopkins.edunih.gov | SGS742 reduces the binding of the memory suppressor protein CREB2 to the cAMP response element. bioworld.com | Improved long-term memory formation. johnshopkins.edunih.gov |

Behavioral and Cognitive Effects of Cgp 36742 in Preclinical Models

Cognitive Enhancement Paradigms

CGP 36742 has been extensively evaluated in a variety of tasks that measure cognitive enhancement, with a primary focus on memory performance and, to a lesser extent, on attention and psychomotor speed.

The compound has shown promising results in improving performance across several domains of memory, including spatial, associative, and social learning.

The influence of this compound on spatial navigation and memory has been demonstrated in widely used rodent tasks such as the Morris water maze and the eight-arm radial maze. researchgate.net

In the Morris water maze, a test of spatial learning, this compound has been shown to counteract learning deficits induced by other pharmacological agents. nih.gov For instance, deficits in place learning caused by the GABA-B agonist baclofen (B1667701) or the cholinergic antagonist scopolamine (B1681570) were significantly attenuated by the administration of this compound. nih.govcas.cz Rats treated with baclofen or scopolamine showed increased escape latency (the time taken to find a hidden platform) and spent less time in the correct quadrant during probe trials. nih.gov Treatment with this compound reversed these impairments, suggesting a restorative effect on spatial memory. nih.govcas.cz

Table 1: Effect of this compound on Scopolamine-Induced Deficits in the Morris Water Maze

| Treatment Group | Mean Escape Latency (seconds) on Day 4 | Mean Time in Target Quadrant (seconds) in Probe Trial |

|---|---|---|

| Control | ~20 | ~25 |

| Scopolamine (0.3 mg/kg) | ~50 | ~15 |

| Scopolamine + this compound (10 mg/kg) | ~30* | ~20* |

| Scopolamine + this compound (30 mg/kg) | ~25* | ~22* |

*Indicates significant attenuation of the scopolamine-induced deficit. Data are approximate values derived from graphical representations in Nakagawa & Takashima, 1997. nih.gov

Studies utilizing the eight-arm radial maze, another task that assesses spatial working and reference memory, have also reported cognitive-enhancing effects of this compound. researchgate.netresearchgate.net

This compound has been found to improve performance in tasks that require an animal to form an association between a specific context or cue and an aversive stimulus.

In passive avoidance paradigms, where an animal learns to avoid an environment in which it previously received a negative stimulus, this compound has demonstrated memory-enhancing effects. One study investigated its impact on learning deficits in a model of depression using olfactory bulbectomized (OB) rats. While a single administration had no effect, chronic treatment with this compound restored the learning performance of OB rats to a level comparable to that of sham-operated animals. nih.gov

Table 2: Effect of Chronic this compound Treatment on Passive Avoidance in Olfactory Bulbectomized (OB) Rats

| Group | Treatment | Mean Number of Trials to Criterion |

|---|---|---|

| Sham-operated | Vehicle | ~4 |

| Olfactory Bulbectomized (OB) | Vehicle | ~9 |

| Olfactory Bulbectomized (OB) | This compound (10 mg/kg/day for 14 days) | ~5* |

*Indicates significant restoration of learning deficit compared to OB vehicle group. Data are approximate values from Nowak et al., 2006. nih.gov

The compound's efficacy has also been noted in active avoidance tasks, where an animal learns to perform a specific action to prevent an aversive stimulus. ethernet.edu.et

The ability of this compound to enhance social memory has been demonstrated in social recognition tests in rats. ucl.ac.uknih.gov In this paradigm, an adult rat is exposed to a juvenile rat and, after a delay, is re-exposed to the same juvenile along with a novel one. The amount of time spent investigating the novel juvenile is a measure of recognition memory. Treatment with this compound was found to improve the retention performance of rats in this task. nih.gov This effect was observed across a remarkably wide range of oral doses. nih.gov This suggests that blocking GABA-B receptors can facilitate the complex neural processes underlying social memory. ucl.ac.uk

While this compound has been studied across various memory paradigms, specific preclinical data focusing on its effects within operant conditioning tasks—where an animal learns to associate a voluntary action with a consequence (reinforcement or punishment)—is not extensively detailed in the currently available scientific literature.

Beyond memory, preclinical evidence suggests that this compound may also modulate attentional processes and psychomotor speed. researchgate.netresearchgate.net Studies in various animal models, including mice, rats, and rhesus monkeys, have reported improvements in cognitive functions that are indicative of enhanced attention and faster reaction times following administration of the compound. researchgate.net These findings from animal studies hinted at a broader pro-cognitive profile for this compound, which prompted further investigation in clinical settings.

Impact on Learning Deficits in Specific Animal Models

Research across multiple species demonstrates that the blockade of GABA-B receptors by this compound can improve performance in cognitive tasks. nih.gov The compound has been shown to enhance learning and memory in diverse preclinical models. nih.gov

In rats, this compound has been found to improve the retention performance in a social recognition test. nih.gov The compound also facilitated better performance by rats in a partner-recognition test. nih.gov Furthermore, studies using a hippocampal-dependent memory task in rats showed that administration of SGS742 (this compound) improved spatial memory. nih.gov In mice, treatment with this compound led to enhanced performance in a passive-avoidance test. nih.gov This body of evidence suggests that the compound may be beneficial for addressing cognitive impairments. nih.gov

Affective Disorder Research

This compound has been investigated for its potential antidepressant-like properties in several established rodent models of depression. nih.govresearchgate.net These studies aim to predict the therapeutic efficacy of compounds for treating affective disorders.

The compound has demonstrated antidepressant-like effects in multiple preclinical paradigms, including the forced swim test, learned helplessness, and the olfactory bulbectomy model. nih.govnih.gov

The forced swim test is a widely used behavioral assay to screen for potential antidepressant activity. nih.govyoutube.com In this test, this compound exhibited significant antidepressant-like effects in mice. nih.govnih.gov Administration of the compound led to a notable reduction in the duration of immobility, which is the primary measure indicating an antidepressant-like response. nih.govmedchemexpress.com This effect was observed at different doses, suggesting a dose-dependent action. nih.gov The reduction in immobility caused by this compound was comparable to or greater than that of the reference antidepressant, imipramine. nih.gov

Table 1: Effect of this compound in the Mouse Forced Swim Test

| Treatment Group | Immobility Time Reduction | Statistical Significance |

|---|---|---|

| This compound (10 mg/kg) | 32% | Significant |

| This compound (30 mg/kg) | 40% | Significant |

| Imipramine (30 mg/kg) | 21% | Significant |

Data sourced from a study by Nowak et al., 2006. nih.gov

The learned helplessness paradigm is an animal model of depression where rodents are exposed to inescapable stress, leading to a failure to attempt escape in subsequent stressful, but escapable, situations. nih.govfrontiersin.org this compound was shown to be effective in this model in rats. nih.gov Following a 14-day treatment period, the compound dose-dependently improved the escape failures induced by the inescapable shocks. nih.gov This finding suggests that this compound may possess an antidepressant profile. nih.govnih.gov The effects of this compound in this paradigm were attenuated by the GABA-B agonist baclofen. nih.gov

Table 2: Findings in the Learned Helplessness Paradigm in Rats

| Compound | Effect on Escape Failures | Modulated by |

|---|---|---|

| This compound | Dose-dependent improvement | Baclofen |

| Imipramine | Dose-dependent improvement | Baclofen |

Data based on research by Nakagawa et al., 1999. nih.gov

Bilateral removal of the olfactory bulbs in rodents induces behavioral and neurochemical changes that resemble symptoms of major depression in humans. sci-hub.seuniversityofgalway.ie This model is characterized by hyperactivity in a novel environment and deficits in learning and memory. nih.govuniversityofgalway.ie this compound was found to be effective in this rat model of depression. nih.govnih.gov

Chronic, but not single, administration of this compound attenuated two of the key behavioral changes seen in olfactory bulbectomized (OB) rats. nih.gov It successfully reduced the OB-related hyperactivity and restored the learning deficit observed in a passive avoidance task. nih.govmedchemexpress.com Notably, the compound did not affect the performance of sham-operated animals, indicating that its effects were specific to the deficits induced by the procedure and not due to general stimulant or sedative properties. nih.gov

Table 3: Effects of Chronic this compound in the Olfactory Bulbectomy (OB) Rat Model

| Behavioral Deficit | Effect of this compound | Effect in Sham-Operated Rats |

|---|---|---|

| Hyperactivity (Rearings + Peepings) | Reduced OB-related increase | No effect |

| Learning Deficit (Passive Avoidance) | Restored deficit | No effect |

Findings from a study by Nowak et al., 2006. nih.gov

The chronic mild stress model is considered a valid animal model of depression, involving the exposure of rodents to a series of unpredictable, mild stressors over an extended period. While GABA-B receptor antagonists as a class have been investigated for antidepressant-like effects in the CMS model, specific studies detailing the effects of this compound in this paradigm are not prominent in the available literature. researchgate.netfrontiersin.org Research has shown that another selective GABA-B antagonist, CGP 51176, was effective in the CMS rat model of depression. nih.govnih.gov

Anxiolytic-like Activities

The potential of the GABA-B receptor antagonist this compound to modulate anxiety-like behaviors has been investigated in several established preclinical rodent models. Research indicates that the compound is active in various tests designed to detect anxiolytic activity, suggesting a role for GABA-B receptor function in anxiety. nih.gov

The elevated plus-maze (EPM) is a widely used behavioral assay to assess anxiety in rodents. ucc.ie The test relies on the natural aversion of rodents to open and elevated spaces. ucc.ie Anxiolytic compounds typically increase the exploration of the open arms of the maze. ucc.ie Acute administration of this compound has been shown to produce an anxiolytic-like effect in this test, indicating a reduction in anxiety-like behavior in rats. nih.govucc.ie

Table 1: Effect of this compound in the Elevated Plus-Maze Test

| Compound | Animal Model | Key Finding | Reference |

|---|

Note: This table summarizes the qualitative outcome of the study. Specific quantitative data on the percentage of time spent or entries into the open arms were not available in the reviewed sources.

The Vogel conflict test is a classic paradigm for screening potential anxiolytic agents. nih.gov In this model, a conflict is induced in water-deprived animals by punishing their drinking behavior with a mild electrical shock. nih.gov An increase in punished drinking is interpreted as an anxiolytic-like effect. Studies have demonstrated that this compound is active in the conflict drinking test, producing a significant anxiolytic-like response in rats. nih.govucc.ie

Table 2: Effect of this compound in the Conflict Drinking Test (Vogel Test)

| Compound | Animal Model | Key Finding | Reference |

|---|

Note: This table summarizes the qualitative outcome of the study. Specific quantitative data on the number of shocks or punished licks were not available in the reviewed sources.

In the four-plate test, exploratory behavior in a novel environment is suppressed by the delivery of a mild foot shock when the animal crosses between plates on the floor of the apparatus. ucc.ie Anxiolytic compounds are expected to increase the number of punished crossings. ucc.ie Research has confirmed the anxiolytic-like properties of this compound in this paradigm, where it demonstrated activity consistent with reduced anxiety in mice. nih.govucc.ie

Table 3: Effect of this compound in the Four-Plate Test

| Compound | Animal Model | Key Finding | Reference |

|---|

Note: This table summarizes the qualitative outcome of the study. Specific quantitative data on the number of punished crossings were not available in the reviewed sources.

Epilepsy Research Applications

This compound, as a GABA-B receptor antagonist, has been a subject of significant interest in epilepsy research, particularly concerning non-convulsive seizure types and the cognitive impairments often associated with the condition.

Absence seizures are a form of non-convulsive epilepsy characterized by brief lapses of consciousness and accompanied by generalized spike-and-wave discharges (SWDs) on an electroencephalogram (EEG). Preclinical studies in genetic rodent models of absence epilepsy have shown that GABA-B receptor antagonists can effectively suppress these seizures. In Wistar rats with spontaneous absence epilepsy, this compound dose-dependently suppressed absence seizures when administered systemically. This anti-seizure effect is believed to be mediated by the blockade of thalamic GABA-B receptors.

Table 4: Effect of this compound on Absence Seizures

| Compound | Animal Model | Effect | Mechanism of Action |

|---|

Note: This table summarizes the findings from preclinical studies.

Cognitive impairment is a significant comorbidity of epilepsy, and memory deficits are a common complaint. Research suggests that GABA-B receptor antagonists may have a therapeutic role in mitigating these cognitive issues. In a rat model where seizures and memory deficits were induced by pentylenetetrazole (PTZ)-kindling, treatment with this compound was found to prevent the provoked amnesia. Animals treated with this compound showed significantly improved memory retention compared to the kindled control group. This finding supports the view that memory deficit is an integral part of epilepsy and suggests that GABA-B antagonists could be beneficial. Furthermore, in models of atypical absence seizures, which can involve cognitive impairment, GABA-B antagonists have been shown to reverse both the seizures and the associated cognitive deficits.

Table 5: Effect of this compound on Epilepsy-Related Cognitive Deficits

| Compound | Animal Model | Cognitive Domain | Observed Effect |

|---|---|---|---|

| This compound | PTZ-kindled rats | Memory Retention (Amnesia) | Prevented PTZ-kindling-provoked amnesia; significantly improved retention |

Note: This table synthesizes data on the cognitive effects of this compound in epilepsy models.

Attenuation of Epilepsy-Related Cognitive Deficits

Prevention of PTZ-Kindling-Provoked Amnesia

Preclinical research has demonstrated the potential of this compound to counteract memory deficits associated with seizure activity. In a key study utilizing a pentylenetetrazole (PTZ)-kindling model in rats, which is designed to mimic the cognitive impairments often seen in epilepsy, the administration of this compound resulted in a significant improvement in memory retention. nih.gov

The PTZ-kindling model induces a state of heightened neuronal excitability, which in turn leads to deficits in both active and inhibitory avoidance behaviors, serving as a proxy for amnesia. nih.gov When this compound was administered to these kindled rats, their performance in shuttle-box and step-down training tasks, which assess learning and memory, was markedly enhanced compared to the kindled control group that did not receive the compound. nih.gov This suggests that the antagonistic action of this compound at GABA-B receptors plays a crucial role in mitigating the amnesic effects provoked by PTZ-induced kindling. nih.gov

The favorable outcomes observed in these preclinical models highlight the potential therapeutic interest in GABA-B antagonists for addressing memory deficits that are an integral part of epileptic conditions. nih.gov

Table 1: Effect of this compound on Retention in PTZ-Kindled Rats

| Experimental Group | Training Method | Outcome | Reference |

|---|---|---|---|

| PTZ-Kindled + this compound | Shuttle-box | Significantly improved retention | nih.gov |

| PTZ-Kindled (Control) | Shuttle-box | Memory deficit observed | nih.gov |

| PTZ-Kindled + this compound | Step-down | Significantly improved retention | nih.gov |

Substance Use Disorder Research

Modulation of Ethanol-Induced Behavioral Effects

The role of the broader GABAergic system in the behavioral effects of ethanol (B145695) is well-established, with compounds that act on GABA receptors being investigated for their potential to modulate ethanol reinforcement. nih.gov Specifically, agents that act at the benzodiazepine (B76468) inverse agonist and picrotoxin (B1677862) sites of the GABA/benzodiazepine receptor complex have been shown to decrease motivated responding for ethanol in preclinical models. nih.gov

While direct studies on the effect of this compound on ethanol self-administration are not extensively detailed in the available literature, research into its general behavioral effects provides some relevant context. For instance, studies have shown that this compound, at doses that are effective in other behavioral paradigms, does not independently affect spontaneous locomotor activity in mice. researchgate.netnih.gov This is a critical baseline observation, as it suggests that any potential effects on substance-related behaviors are not simply due to a general increase or decrease in motor activity. nih.gov

The investigation of other GABAergic agents has shown that the modulation of GABA systems can influence ethanol-seeking behaviors. nih.gov For example, the benzodiazepine inverse agonist RO 15-4513 selectively reduced responses for ethanol in rats trained to orally self-administer the substance. nih.gov Similarly, the picrotoxin ligand isopropylbicyclophosphate (IPPO) also selectively reduced responses for ethanol. nih.gov These findings underscore the significance of the GABAergic system in mediating the reinforcing properties of ethanol.

Table 2: Effect of this compound on Spontaneous Locomotor Activity in Mice

| Compound | Dose (mg/kg) | Effect on Locomotor Activity | Reference |

|---|---|---|---|

| This compound | 10 | No effect | nih.gov |

Influence on Cocaine-Seeking Behavior

The involvement of GABA-B receptors in the reinforcing effects of cocaine has been a subject of significant preclinical investigation. Studies have shown that the GABA-B receptor agonist baclofen can attenuate the reinforcing effects of cocaine in rats. nih.govnih.gov To further elucidate the role of GABA-B receptors in this process, the effects of specific GABA-B receptor antagonists have been examined.

In a notable study, the specific GABA-B receptor antagonist CGP56433A was used to investigate its impact on the baclofen-induced suppression of cocaine self-administration. nih.gov It was observed that pretreatment with CGP56433A on its own had no effect on cocaine self-administration in rats. nih.gov However, when co-administered with baclofen, CGP56433A effectively blocked the reduction in cocaine self-administration that is typically induced by baclofen. nih.gov

This finding strongly suggests that the anti-cocaine effects of baclofen are mediated through its action at GABA-B receptors. nih.gov The ability of a specific GABA-B antagonist to counteract the effects of a GABA-B agonist in the context of cocaine-seeking behavior underscores the critical role that this receptor system plays in modulating the reinforcing properties of cocaine. nih.gov

Table 3: Effect of CGP56433A on Baclofen-Induced Suppression of Cocaine Self-Administration

| Treatment | Effect on Cocaine Self-Administration | Reference |

|---|---|---|

| CGP56433A alone | No effect | nih.gov |

| Baclofen alone | Dose-dependently reduced responding | nih.gov |

Compound Names

Investigational Clinical Applications of Cgp 36742

Mild Cognitive Impairment (MCI) and Alzheimer's Disease Studies

CGP 36742, also known as SGS742, has been investigated for its potential cognitive-enhancing effects in individuals with Mild Cognitive Impairment and Alzheimer's Disease. nih.govnih.gov The rationale for its use in these conditions stems from its mechanism of action as a GABA-B receptor antagonist, which is thought to improve signal processing in the brain. bioworld.com

A significant clinical investigation of this compound in the context of cognitive decline was a Phase II, multicenter, double-blind, placebo-controlled study involving 110 patients with MCI. nih.govbioworld.com The study participants were administered 600 mg of SGS742 orally three times a day for a period of eight weeks. nih.govnih.gov

The findings from this trial indicated that SGS742 was well-tolerated and showed statistically significant improvements in certain cognitive domains compared to placebo. nih.govbioworld.com Specifically, the improvements were noted in areas of attention and working memory. nih.gov The measures that showed significant enhancement included choice reaction time, visual information processing, and pattern recognition speed. nih.gov Furthermore, patients receiving SGS742 demonstrated greater improvements in immediate and delayed paragraph recall, as well as psychomotor speed. bioworld.com However, the study did not find any significant differences between the treatment and placebo groups on the Hopkins Verbal Learning Test-Revised (HVLT) scores. bioworld.com

Following the MCI trial, a second Phase II clinical trial was initiated to evaluate the efficacy and safety of SGS742 in patients with mild to moderate Alzheimer's Disease. nih.govclinicaltrials.gov This study, identified by the clinical trial identifier NCT00093951, aimed to enroll 280 participants. nih.govclinicaltrials.gov Despite the initiation of this trial, the results have not been widely published in the peer-reviewed literature, and one source suggests that a second Phase II trial did not show statistically significant improvement. clinicaltrials.govresearchgate.net

Table 1: Summary of Reported Cognitive Improvements in the Phase II MCI Trial of this compound

| Cognitive Domain | Specific Measure(s) | Reported Outcome |

| Attention | Choice Reaction Time | Significantly Improved nih.gov |

| Visual Information Processing | Significantly Improved nih.gov | |

| Working Memory | Pattern Recognition Speed | Significantly Improved nih.gov |

| Verbal Memory | Immediate Paragraph Recall | Greater Improvement vs. Placebo bioworld.com |

| Delayed Paragraph Recall | Greater Improvement vs. Placebo bioworld.com | |

| Psychomotor Speed | Not Specified | Greater Improvement vs. Placebo bioworld.com |

| Global Cognition | Hopkins Verbal Learning Test-Revised (HVLT) | No Significant Difference bioworld.com |

Advanced Methodologies and Future Research Trajectories

In Vivo Microdialysis and Neurotransmitter Monitoring

In vivo microdialysis is a powerful technique for monitoring the real-time neurochemical environment of the brain in living animals. This method has been instrumental in demonstrating how CGP 36742 modulates neurotransmitter systems by blocking presynaptic GABA_B autoreceptors and heteroreceptors, which normally inhibit neurotransmitter release.

Research using microdialysis has shown that this compound administration leads to a significant increase in the extracellular levels of several key neurotransmitters. In the hippocampus of anaesthetized rats, the compound was found to produce a twofold increase in the extracellular concentration of somatostatin (B550006). johnshopkins.edu Further studies have consistently reported that this compound enhances the release of the excitatory amino acids glutamate (B1630785) and aspartate, as well as the inhibitory amino acid glycine (B1666218). nih.govmedchemexpress.com This disinhibition of neurotransmitter release is a primary mechanism underlying the compound's observed effects on synaptic plasticity and cognitive function.

Table 1: Neurotransmitters Modulated by this compound as Measured by In Vivo Microdialysis

| Neurotransmitter | Observed Effect | Brain Region | Reference |

|---|---|---|---|

| Somatostatin | ▲ Increased Release | Hippocampus | johnshopkins.edu |

| Glutamate | ▲ Increased Release | N/A | nih.govmedchemexpress.com |

| Aspartate | ▲ Increased Release | N/A | nih.govmedchemexpress.com |

| Glycine | ▲ Increased Release | N/A | nih.govmedchemexpress.com |

| GABA | ▲ Increased Basal Release | Hippocampus (Synaptosomes) | johnshopkins.edu |

Advanced Electrophysiological Recording Techniques (e.g., patch-clamp, field potential recordings)

Electrophysiological techniques provide direct measurements of neuronal activity and have been essential in characterizing the impact of this compound at both the single-cell and network levels. These methods reveal how the compound alters synaptic transmission and neuronal excitability by antagonizing GABA_B receptors.

Field Potential Recordings: In vivo and in vitro recordings from the CA1 region of the hippocampus have shown that this compound effectively blocks the late inhibitory postsynaptic potential (IPSP), a characteristic slow hyperpolarization mediated by GABA_B receptors. nih.govmedchemexpress.comresearchgate.net Furthermore, it dose-dependently attenuates paired-pulse inhibition at longer interstimulus intervals (>100 ms), a form of short-term synaptic plasticity governed by presynaptic GABA_B autoreceptors. nih.govmedchemexpress.comresearchgate.net

Table 2: Electrophysiological Effects of this compound in the Hippocampus

| Parameter | Technique | Effect | Reference |

|---|---|---|---|

| Late Inhibitory Postsynaptic Potential (IPSP) | Field Potential Recording | Blockade | nih.govmedchemexpress.comresearchgate.net |

| Paired-Pulse Inhibition (>100 ms) | Field Potential Recording | Attenuation | researchgate.net |

| Postsynaptic effect of somatostatin | Patch-Clamp Recording | Enhancement | johnshopkins.edu |

Genetic and Molecular Approaches in GABA_B Receptor Research

Modern genetic and molecular tools allow for a highly specific investigation of receptor function and regulation. While studies directly applying techniques like RNA interference with this compound are limited, related research provides a clear framework for their application.

RNA Interference (RNAi): RNAi can be used to silence the expression of specific GABA_B receptor subunits (e.g., GABA_B1a, GABA_B1b, GABA_B2). This approach would enable researchers to determine which specific subunit compositions are essential for the pharmacological actions of this compound. For example, by knocking down a particular subunit and observing a diminished effect of the compound, its reliance on that subunit can be confirmed.

Subunit Expression Studies: Research has shown that the GABA_B receptor system exhibits plasticity and that its expression levels can be altered by chronic drug administration. Studies have found that chronic administration of this compound causes an up-regulation of GABA_B receptors in the frontal cortex of rats. nih.govmedchemexpress.com This adaptive response, likely involving changes in gene transcription and protein synthesis of receptor subunits, is a critical area for future molecular investigation to understand the long-term effects of the compound.

Neurochemical Imaging Techniques and Receptor Density Mapping

Neurochemical imaging techniques are used to visualize and quantify the distribution and density of receptors in the brain. These methods are vital for understanding the anatomical targets of this compound and how the brain adapts to its long-term presence.

Autoradiography and Radioligand Binding Assays: While specific autoradiography studies detailing receptor maps following this compound treatment are not widely published, this technique is a standard for visualizing GABA_B receptor distribution. probechem.com Related methods, such as radioligand binding assays, have been used to quantify changes in receptor density. It has been reported that this compound discretely up-regulates GABA_B receptor binding sites. nih.gov Similarly, studies with the related antagonist CGP 51176 have confirmed an increased density of GABA_B receptors in the hippocampus following chronic administration, demonstrating the utility of these techniques in studying the effects of this class of compounds. researchgate.netnih.gov These methods are crucial for mapping the precise neuroanatomical changes in the GABA_B receptor system induced by chronic antagonist treatment.

Integration of Computational Modeling and Systems Neuroscience in Understanding this compound Actions

Computational modeling and systems neuroscience offer a theoretical framework to bridge the gap between molecular actions and behavioral outcomes. By creating computational models of neural circuits, particularly in areas with high GABA_B receptor expression like the hippocampus and cortex, researchers can simulate the network-level consequences of this compound administration.

Such models could predict how blocking presynaptic and postsynaptic inhibition with this compound alters patterns of neural activity, network oscillations (e.g., gamma rhythms), and information flow. This systems-level understanding is critical for generating new hypotheses about how the compound's effects on synaptic function translate into improvements in learning, memory, and attention. For example, a model could test whether the enhanced glutamate release observed in microdialysis studies is sufficient to explain the facilitation of long-term potentiation (LTP) and improved cognitive performance seen in behavioral experiments.

Translational Research Strategies for Future Clinical Development

Translational research focuses on converting basic scientific discoveries into clinical applications. This compound (SGS742) serves as a notable example of this pathway, progressing from preclinical animal models to human clinical trials based on a strong scientific rationale.

The compound's ability to enhance cognitive performance was first established in a variety of animal models, including passive avoidance in mice, social recognition in rats, and complex spatial tasks in rhesus monkeys. nih.gov These preclinical findings, which demonstrated pro-cognitive and antidepressant-like effects, provided the justification for investigating its potential in human cognitive disorders. researchgate.net Subsequently, this compound entered Phase II clinical trials for patients with mild cognitive impairment (MCI). nih.gov In a study involving 110 MCI patients, the compound was found to significantly improve measures of attention and working memory. medchemexpress.com This progression highlights a successful translational strategy, where robust preclinical data on a clear pharmacological target informed and guided clinical development for a specific neurological condition.

Identification of Novel Therapeutic Targets and Polypharmacology Approaches

Future research on this compound may also lead to the identification of new therapeutic targets and a better understanding of its potential polypharmacology—the ability of a compound to interact with multiple targets.

One intriguing finding is that the potent in vivo activity of this compound in behavioral tests occurs at concentrations that might be considered low relative to its measured binding affinity for the known GABA_B site. This has led to the hypothesis that its effects may be mediated by an as-yet-unidentified GABA_B receptor subtype or an entirely different target. Furthermore, the discovery of a functional "cross-talk" between GABA_B and somatostatin receptors, where this compound modulates somatostatin release and function, suggests its effects are not limited to the GABAergic system alone. johnshopkins.edu Investigating these secondary interactions could reveal novel targets for cognitive enhancement and other therapeutic applications, moving beyond a single-receptor focus to a more integrated network pharmacology approach.

Conclusion and Research Perspectives

Summary of Key Findings on CGP 36742

This compound, also known as SGS-742, is characterized as an orally active and selective antagonist of the GABA_B receptor. medchemexpress.comcaymanchem.comportico.org Its activity has been demonstrated across various animal models, including mice, rats, and monkeys. portico.orgtandfonline.com Research indicates that this compound can penetrate the blood-brain barrier. medchemexpress.comnih.govprobechem.com

Key findings highlight its impact on cognitive functions, showing improvements in memory and learning in rodent and primate studies. portico.orgtandfonline.com Specifically, it has been shown to improve cognitive performance in mice, rats, and rhesus monkeys. caymanchem.comportico.org Studies have reported that this compound facilitates memory in tasks such as the social recognition test in rats and attenuates deficits induced by baclofen (B1667701) and scopolamine (B1681570) in the Morris water maze. portico.orgnih.gov It has also been observed to reduce paired-pulse inhibition of the late inhibitory postsynaptic potential (IPSP) in CA1 pyramidal neurons in rats. medchemexpress.comcaymanchem.comresearchgate.net

Beyond its cognitive effects, this compound has demonstrated antidepressant-like activity in rodent models, including the forced swim test and olfactory bulbectomy models. nih.govresearchgate.netnih.govresearchgate.net This effect may be linked to its ability to enhance the release of neurotransmitters such as glutamate (B1630785), aspartate, glycine (B1666218), and somatostatin (B550006) in vivo. researchgate.netelte.hu Chronic administration of this compound has been shown to cause an up-regulation of GABA_B receptors in the frontal cortex of rats. researchgate.netbps.ac.uk Furthermore, single doses have been associated with a significant enhancement of mRNA and protein levels of nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF) in the cortex and hippocampus of rats. researchgate.net

This compound has also shown activity in animal models of absence epilepsy, blocking seizures in various species. tandfonline.com Preclinical data suggest potential anxiolytic activity, with this compound showing activity in tests like the elevated plus-maze and conflict drinking test in rats. if-pan.krakow.pl

Unanswered Questions and Emerging Research Directions

Despite the significant findings regarding this compound, several questions remain unanswered, pointing towards emerging research directions. While this compound is characterized as a selective GABA_B receptor antagonist, its surprisingly potent activity in some cognitive tests, considering its micromolar affinity for the GABA_B site (IC50 = 36 µM), suggests the possibility that its effects might be mediated, in part, by an as yet unknown receptor subtype or mechanism. caymanchem.comnih.gov

The precise mechanisms underlying the cognitive enhancement and antidepressant-like effects of this compound warrant further detailed investigation. While enhancement of neurotransmitter release and modulation of neurotrophic factors have been observed, the complete cascade of events and the specific neuronal circuits involved require further elucidation. researchgate.netelte.hu

The role of GABA_B receptors in various neurological and psychiatric conditions is still being actively explored. Understanding the specific contributions of different GABA_B receptor subtypes, if they exist and are differentially targeted by this compound, could refine its potential therapeutic applications. The impact of altering the GABA_B receptor system during development is also an area that requires further study, particularly concerning potential long-term behavioral and biochemical alterations. unlv.edu

Further research is needed to fully define the GABA_B receptor in terms of its biology and the therapeutic potential of manipulating this site. tandfonline.com Identifying and characterizing molecularly and pharmacologically distinct GABA_B receptor subtypes is crucial for fully exploiting the potential of GABA_B receptor antagonists. tandfonline.com

Broader Implications for GABA_B Receptor Pharmacology and Therapeutics

The research on this compound has broader implications for the field of GABA_B receptor pharmacology and therapeutics. As one of the first orally active GABA_B receptor antagonists to be investigated, this compound has served as a valuable tool for probing the physiological and pathophysiological roles of GABA_B receptors. caymanchem.comportico.org Its ability to improve cognitive function in preclinical models has supported the hypothesis that modulating GABA_B receptors could be a viable therapeutic strategy for cognitive deficits associated with various neurological and psychiatric disorders. portico.orgbiorxiv.org

The observed antidepressant-like activity of this compound in rodents has strengthened the proposition of a crucial role for the GABA_B receptor in depression, suggesting that selective GABA_B receptor antagonists may hold therapeutic potential for this disorder. researchgate.netnih.gov

Furthermore, studies with this compound and other GABA_B receptor antagonists have contributed to the understanding of how these receptors regulate neurotransmitter release, including glutamate and somatostatin, highlighting their influence on neuronal excitability and network activity. researchgate.netelte.hu The finding that chronic administration can up-regulate GABA_B receptors provides insight into potential adaptive changes within the GABAergic system upon chronic antagonist exposure. researchgate.netbps.ac.uk

Q & A

Q. What experimental models are most validated for assessing CGP 36742's antidepressant-like effects in preclinical studies?

Methodological Answer: The forced swim test (FST), olfactory bulbectomy (OB) model, and chronic mild stress (CMS) paradigm are widely used. In the FST, reduced immobility time in rodents after this compound administration indicates antidepressant-like activity. The OB model involves surgical removal of olfactory bulbs to induce depressive-like behaviors, which are reversed by chronic this compound treatment. The CMS model uses prolonged exposure to mild stressors, with reversal of anhedonia (e.g., sucrose preference) as a key endpoint .

Q. How does this compound’s pharmacokinetic profile influence experimental design, particularly its ability to cross the blood-brain barrier?

Methodological Answer: this compound crosses the blood-brain barrier after peripheral administration (IC50 = 32 μM). Researchers must account for bioavailability by standardizing administration routes (oral vs. intraperitoneal) and timing of behavioral assays. For example, acute effects may require testing 30–60 minutes post-administration, while chronic studies involve daily dosing over 2–4 weeks to observe receptor binding adaptations .

Q. What are the primary molecular targets of this compound, and how are they quantified in vitro?

Methodological Answer: this compound selectively antagonizes GABAB receptors. Radioligand binding assays (e.g., [³H]CGP 54626A) quantify receptor affinity (Kd) and density (Bmax) in brain homogenates. Competitive inhibition experiments using cortical tissue can validate specificity. Western blotting or immunohistochemistry may supplement these findings to assess receptor localization .

Advanced Research Questions

Q. How do chronic versus acute administration protocols of this compound differentially impact GABAB receptor binding dynamics?

Methodological Answer: Chronic administration (e.g., 4 weeks) upregulates GABAB receptor density (Bmax) in the frontal cortex and hippocampus without altering receptor affinity, as shown via saturation binding assays. Acute dosing primarily affects receptor activity. To resolve these effects, combine chronic treatment with acute challenge experiments and use autoradiography to map regional receptor changes .

Q. What experimental strategies address contradictory findings between this compound’s acute behavioral effects and its delayed molecular adaptations?

Methodological Answer: Longitudinal studies with staggered timepoints (e.g., 1, 2, and 4 weeks post-treatment) can correlate behavioral outcomes (e.g., FST immobility) with receptor density measurements. Pharmacokinetic-pharmacodynamic (PK-PD) modeling may also clarify temporal dissociation between drug exposure and downstream effects .

Q. How do species-specific responses to this compound (e.g., rats vs. mice) influence translational validity in depression research?

Methodological Answer: Cross-species validation is critical. For example, while both rats and mice show reduced FST immobility with this compound, mice require higher doses for similar effects. Use strain-matched controls and standardized behavioral protocols. Meta-analyses of existing datasets can identify species-dependent trends .

Q. What mechanisms underlie the delayed onset of this compound’s antidepressant-like effects compared to classical antidepressants?

Methodological Answer: Investigate downstream signaling pathways (e.g., cAMP/CREB, BDNF) via qPCR or ELISA after chronic treatment. Compare time-course profiles of this compound with SSRIs/TCAs in CMS or OB models. Electrophysiological recordings in hippocampal slices may reveal synaptic plasticity changes (e.g., LTP/LTD) .

Methodological Best Practices

Q. What controls are essential for ensuring reproducibility in behavioral assays involving this compound?

Methodological Answer: Include vehicle-treated controls, dose-response cohorts, and positive controls (e.g., imipramine in FST). Standardize environmental factors (light/dark cycles, noise) and behavioral scoring (blinded observers). Replicate findings across multiple labs to control for protocol variability .

Q. How should researchers optimize dosing regimens to minimize off-target effects in chronic this compound studies?

Methodological Answer: Conduct preliminary pharmacokinetic studies to establish plasma/brain concentration curves. Use the lowest effective dose (LED) determined via dose-response experiments. Monitor for peripheral side effects (e.g., locomotor changes) using open-field tests .

Q. What analytical techniques are recommended for reconciling discrepancies in receptor binding data across studies?

Methodological Answer: Normalize binding data to tissue protein content and validate assays with reference compounds (e.g., baclofen for GABAB agonism). Use homologous displacement curves to confirm competitive inhibition. Cross-validate results with independent methods, such as electrophysiology (e.g., GABAergic synaptic currents) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.